N-Boc-diethanolamine acts as a valuable building block in organic synthesis. The "Boc" (tert-Butyloxycarbonyl) protecting group safeguards the primary amine (NH2) functionality, allowing for selective modification of the molecule's other functional groups. Once modifications are complete, the Boc group can be selectively removed under specific conditions to reveal the free amine, enabling further reactions. This controlled approach is crucial for synthesizing complex organic molecules with desired functionalities. PubChem:
N-Boc-diethanolamine finds use as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). ADCs are therapeutic agents where antibodies are linked to cytotoxic drugs. The N-Boc-diethanolamine linker connects the antibody to the drug molecule. This linker is designed to be cleaved inside the target cells, releasing the drug and exerting its cytotoxic effect. The cleavable nature of the linker ensures the drug is delivered specifically to targeted cells while minimizing systemic exposure. MedchemExpress:
N-Boc-diethanolamine can also function as a linker in PROTAC (Proteolysis-Targeting Chimera) technology. PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the cellular proteasome machinery. N-Boc-diethanolamine serves as a linker between the moiety targeting the protein of interest and the ligand that binds to the E3 ligase. The cleavable nature of the linker can be advantageous in certain PROTAC designs. MedchemExpress:
N-Boc-diethanolamine, also known as tert-butyl bis(2-hydroxyethyl)carbamate, is a chemical compound with the molecular formula and a molecular weight of 205.25 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to a diethanolamine structure, which consists of two hydroxyethyl groups linked to an amine. This compound is primarily utilized in organic synthesis, particularly for protecting amines during
N-BDE does not have a direct mechanism of action as it's a building block. Its significance lies in its ability to introduce protected amine and hydroxyl functionalities into target molecules during organic synthesis.
N-BDE can be irritating to the skin, eyes, and respiratory system. Limited data exists on its specific toxicity. Standard laboratory safety practices should be followed when handling N-BDE, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
The main reaction involving N-Boc-diethanolamine is the N-tert-butoxycarbonylation of amines. This process typically involves the reaction of diethanolamine with di-tert-butyl dicarbonate under basic conditions, leading to the formation of the Boc-protected amine. The reaction can be performed in various solvents, including aqueous and organic media, and is characterized by high chemoselectivity and efficiency . The mechanism generally involves nucleophilic attack on the carbonyl carbon of the dicarbonate, followed by the release of carbon dioxide and tert-butanol, resulting in the formation of the carbamate .
N-Boc-diethanolamine can be synthesized through several methods:
N-Boc-diethanolamine finds applications primarily in organic synthesis as a protecting group for amines during peptide synthesis and other chemical transformations. Its stability under various reaction conditions makes it ideal for use in complex multi-step syntheses where amine functionalities need to be temporarily masked . Additionally, it serves as an intermediate in the development of pharmaceuticals and agrochemicals.
N-Boc-diethanolamine shares structural similarities with several other compounds that feature Boc-protected amines or related functionalities. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Similarity | Unique Features |
---|---|---|---|
N-(tert-Butoxycarbonyl)-N-methylglycine | Amino acid derivative | 0.87 | Contains a methyl group instead of ethylene groups |
tert-Butyl (2-hydroxyethyl)carbamate | Simple carbamate | 0.88 | Lacks the secondary amine functionality |
Diethyl N-Boc-iminomalonate | Iminomalonate derivative | 0.83 | Different functional group leading to distinct reactivity |
N-Boc-2-amino-3-hydroxybutyric acid | Amino acid derivative | 0.83 | Incorporates an additional hydroxy group |
N-Boc-diethanolamine is unique due to its dual hydroxyethyl groups and its application as a versatile protecting group in organic synthesis.
N-Boc-diethanolamine is characterized by its systematic IUPAC name, tert-butyl N,N-bis(2-hydroxyethyl)carbamate, and CAS registry number 103898-11-9. Its molecular structure consists of a carbamate functional group where the nitrogen atom is substituted with two 2-hydroxyethyl groups and protected by a tert-butoxycarbonyl (Boc) moiety (Figure 1). This configuration grants the compound dual reactivity: the Boc group provides acid-labile protection for amines, while the hydroxyethyl arms facilitate conjugation to biomolecules or synthetic scaffolds.
Synonyms for this compound include Boc-diethanolamine, tert-butyl bis(2-hydroxyethyl)carbamate, and 1-Boc-diethanolamine, reflecting its role as a protected diethanolamine derivative.
The development of carbamate chemistry traces back to the 19th century, with the isolation of physostigmine from Calabar beans—a natural carbamate alkaloid used to treat glaucoma. However, synthetic carbamates gained prominence in the 1930s with the advent of carbamate pesticides and the discovery of the Boc protecting group by Carpino in 1957. The Boc group, introduced via di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$), revolutionized peptide synthesis by enabling selective amine protection under mild conditions.
Carbamates like N-Boc-diethanolamine emerged as pivotal intermediates in the 21st century, particularly for ADCs and PROTACs, where controlled release mechanisms and stability are paramount. The Boc group’s acid-labile nature allows for deprotection under controlled conditions (e.g., trifluoroacetic acid), minimizing side reactions during complex syntheses.
N-Boc-diethanolamine’s utility stems from its dual functionality:
The compound’s compatibility with aqueous and organic solvents further enhances its versatility in solid-phase synthesis and bioconjugation.
N-Boc-diethanolamine is a cornerstone in designing PROTACs and ADCs, two transformative therapeutic modalities:
Recent studies highlight its use in synthesizing anti-influenza agents and kinase degraders, underscoring its adaptability in addressing unmet medical needs. Analytical data, including $$ ^1\text{H} $$-NMR and GC purity (99.95%), confirm its reliability for large-scale pharmaceutical production.
Irritant